molecular formula C14H18OS B13086915 1-(1-(Phenylthio)cyclopropyl)cyclopentanol

1-(1-(Phenylthio)cyclopropyl)cyclopentanol

Cat. No.: B13086915
M. Wt: 234.36 g/mol
InChI Key: POEDFEMRDTWYNN-UHFFFAOYSA-N
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Description

1-(1-(Phenylthio)cyclopropyl)cyclopentanol is an organic compound with the molecular formula C14H18OS. It is a cyclopentanol derivative where a phenylthio group is attached to a cyclopropyl ring, which is further connected to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclopentanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenylthio)cyclopropyl)cyclopentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the cyclopropyl and cyclopentanol moieties can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopentanol: Similar structure but lacks the phenylthio group.

    Cyclopentanol: Lacks both the phenylthio and cyclopropyl groups.

    Cyclopropyl phenyl sulfide: Lacks the cyclopentanol moiety.

Uniqueness

1-(1-(Phenylthio)cyclopropyl)cyclopentanol is unique due to the presence of both the phenylthio and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

1-(1-phenylsulfanylcyclopropyl)cyclopentan-1-ol

InChI

InChI=1S/C14H18OS/c15-13(8-4-5-9-13)14(10-11-14)16-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2

InChI Key

POEDFEMRDTWYNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

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